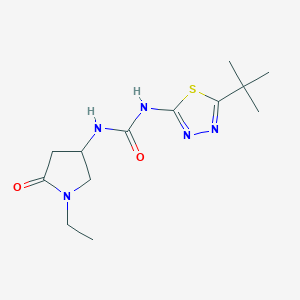![molecular formula C19H22N2O9S2 B4146089 4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate](/img/structure/B4146089.png)
4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate
Overview
Description
4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate is a complex organic compound that features both sulfonyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as sulfonation, nitration, and glycine esterification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate involves its interaction with specific molecular targets. The sulfonyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by interacting with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)butyramide
- 4-benzyl-4-methylmorpholinium salts
- 2-(4-methylsulfonyl phenyl) derivatives
Uniqueness
4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(4-propylsulfonylphenyl)methyl 2-[(4-methoxy-2-nitrophenyl)sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O9S2/c1-3-10-31(25,26)16-7-4-14(5-8-16)13-30-19(22)12-20-32(27,28)18-9-6-15(29-2)11-17(18)21(23)24/h4-9,11,20H,3,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUYEFZAUIIQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)COC(=O)CNS(=O)(=O)C2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4146022.png)

![4-{methyl[(4-nitrophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)butanamide](/img/structure/B4146030.png)
![N-[4-(2-methoxyphenoxy)-2-butyn-1-yl]-2-methylcyclohexanamine oxalate](/img/structure/B4146035.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate](/img/structure/B4146038.png)
![4-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B4146047.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-tert-butylphenoxy)propanoyl]piperazine](/img/structure/B4146055.png)

![N-1-adamantyl-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4146066.png)
![N,N-diethyl-5-methyl-2-[(4-nitrobenzyl)thio]-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4146081.png)
![4-[4-(4-Ethylpiperazin-1-yl)butoxy]benzonitrile;oxalic acid](/img/structure/B4146085.png)
![2-[2-(4-morpholinyl)-2-oxoethoxy]-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4146093.png)
![3-[2-(2,4-Dichloro-6-methylphenoxy)ethyl]quinazolin-4-one](/img/structure/B4146101.png)
